molecular formula C7H4F3N3 B2838546 6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1233243-98-5

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2838546
CAS No.: 1233243-98-5
M. Wt: 187.125
InChI Key: BMYXOZOHXHVIJT-UHFFFAOYSA-N
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Description

“6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile” is a type of pyridine compound . It is also known as “5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE” and has a molecular formula of C7H4F3N3 . This compound is used as a reagent and is an important ingredient for the development of many agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it . The molecular weight of this compound is 187.12 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas and in a dark place . It has a melting point of 85.0 to 89.0 degrees Celsius and is soluble in methanol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile serves as a precursor in the synthesis of diverse heterocyclic compounds. Its reactivity under various conditions facilitates the formation of pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated for their antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, its involvement in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives highlights its utility in creating novel chemical structures with potential pharmacological uses (Khrustaleva et al., 2014).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition properties. These derivatives exhibit significant protection against the corrosion of mild steel in acidic environments, suggesting their potential application in industrial processes where corrosion resistance is critical (Ansari et al., 2015).

Photopolymerization Processes

Certain derivatives of this compound have been identified as effective fluorescent molecular sensors for monitoring photopolymerization processes. They also accelerate cationic and free-radical photopolymerization under near UV light, indicating their utility in polymer science and engineering (Ortyl et al., 2019).

Safety and Hazards

This compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection . If swallowed, immediate medical attention is required .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, including “6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile”, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . As such, they are likely to continue playing a significant role in these fields in the future.

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4(3-11)1-2-5(12)13-6/h1-2H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYXOZOHXHVIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-(trifluoromethyl)pyridin-2-amine (3.0 g, 12.3 mmol), Zn(CN)2 (0.81 g, 6.9 mmol), Pd2(dba)3 (0.57 g, 0.6 mmol), and Xantphos (0.72 g, 1.2 mmol) in DMA (12 mL) was placed in a sealed tube. The mixture was degassed with argon and stirred at 160° C. for 20 h. The mixture was poured into water and extracted with EtOAc (2×). The combined organic layers were dried over magnesium sulfate and concentrated to dryness. The residue was purified by column chromatography on silica gel eluting with 3:1 EtOAc/hexanes to afford 1.9 g of 6-amino-2-(trifluoromethyl)nicotinonitrile as a solid. 1H NMR (400 MHz, CDCl3) δ 7.74 (d, 1H), 6.67 (d, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.81 g
Type
catalyst
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One

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